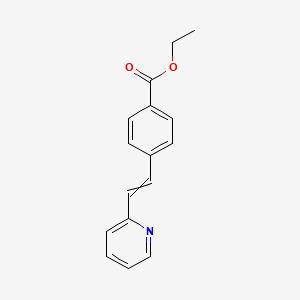

2-(4-Ethoxycarbonylstyryl) pyridine

Description

Contextualizing Organic π-Conjugated Systems in Modern Chemistry

Organic π-conjugated systems are the bedrock of modern organic electronics and photonics. These molecules and polymers are characterized by alternating single and multiple bonds, which results in the delocalization of π-electrons across the molecular backbone. This electron delocalization is the primary determinant of their unique electronic and optical properties, such as electrical conductivity, strong light absorption, and emission. The ability to chemically modify these systems allows for the fine-tuning of their properties, making them integral to the development of technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Significance of Styryl Pyridine (B92270) Architectures in Photonic Research

Within the broad class of π-conjugated systems, styryl pyridine derivatives have garnered considerable attention. This molecular framework consists of a pyridine ring linked to a phenyl ring through a vinyl bridge. This "donor-π-acceptor" (D-π-A) structure, where the pyridine ring often acts as an electron-acceptor and the substituted phenyl group as an electron-donor, gives rise to significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is crucial for applications in photonics, particularly for nonlinear optical (NLO) materials, which can alter the properties of light. Styryl pyridinium (B92312) dyes, a closely related class, are also widely explored as fluorescent probes for biological imaging due to their environment-sensitive emission. ymerdigital.comresearchgate.netorganic-chemistry.org

Overview of Research Trajectories for Organic Molecular Materials

Current research in organic molecular materials is driven by the pursuit of enhanced performance, stability, and processability. Key trajectories include the design and synthesis of novel molecular structures with optimized properties, the development of "smart" materials that respond to external stimuli, and the exploration of new fabrication techniques for device integration. numberanalytics.com A significant focus lies in establishing clear structure-property relationships to enable the rational design of materials for specific applications, ranging from bioimaging to advanced optical communications. nih.gov

While extensive research has been conducted on the broader class of styryl pyridines, detailed experimental data for individual analogues such as 2-(4-Ethoxycarbonylstyryl) pyridine remains a subject of ongoing investigation. The following sections will synthesize the available information on this specific compound.

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

ethyl 4-(2-pyridin-2-ylethenyl)benzoate |

InChI |

InChI=1S/C16H15NO2/c1-2-19-16(18)14-9-6-13(7-10-14)8-11-15-5-3-4-12-17-15/h3-12H,2H2,1H3 |

InChI Key |

VUPMMXDGVJUHBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=N2 |

Origin of Product |

United States |

Synthesis and Spectroscopic Properties

The synthesis of styryl pyridines like 2-(4-Ethoxycarbonylstyryl) pyridine (B92270) is often achieved through condensation reactions. A common and effective method is the Horner-Wadsworth-Emmons (HWE) reaction . organic-chemistry.orgnumberanalytics.comnih.gov This reaction typically involves the condensation of an aldehyde with a phosphonate (B1237965) ester in the presence of a base to form an alkene with high stereoselectivity, favoring the E-isomer (trans).

For the specific synthesis of 2-(4-Ethoxycarbonylstyryl) pyridine, the reaction would likely involve the coupling of 2-pyridinecarboxaldehyde (B72084) with a phosphonate derivative of ethyl 4-methylbenzoate. The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | General Conditions | Product |

| 2-Pyridinecarboxaldehyde | Diethyl (4-(ethoxycarbonyl)benzyl)phosphonate | Base (e.g., NaH, DBU), Solvent (e.g., THF, DMF) | This compound |

This table represents a generalized synthetic approach. Specific yields and optimized conditions for this exact compound require dedicated experimental investigation.

The photophysical properties of this compound are dictated by its π-conjugated system. While specific experimental spectra for this compound are not widely published, the properties can be inferred from related structures.

UV-Vis Absorption and Fluorescence: Styryl pyridine derivatives typically exhibit strong absorption in the UV-visible region, corresponding to π-π* and intramolecular charge transfer (ICT) transitions. The presence of the electron-withdrawing ethoxycarbonyl group is expected to influence the energy of these transitions. Upon excitation, these molecules can exhibit fluorescence, with the emission wavelength and quantum yield being sensitive to the solvent polarity and the specific substitution pattern.

Nonlinear Optical Nlo Properties

The D-π-A architecture of 2-(4-Ethoxycarbonylstyryl) pyridine (B92270) makes it a promising candidate for second-order nonlinear optical applications. NLO materials can generate light at new frequencies, a property that is quantified by the second-order hyperpolarizability (β).

Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to predict the NLO response of such molecules. ymerdigital.com The magnitude of the hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. For 2-(4-Ethoxycarbonylstyryl) pyridine, the pyridine ring acts as the acceptor, the vinyl group as the π-bridge, and the ethoxycarbonyl-substituted phenyl group as the donor.

| Property | Significance | Expected Characteristics for this compound |

| Second-Order Hyperpolarizability (β) | Measures the molecule's ability to induce second-harmonic generation (frequency doubling). | A significant, non-zero β value is anticipated due to the asymmetric D-π-A structure. |

| Intramolecular Charge Transfer (ICT) | The shift of electron density from the donor to the acceptor upon excitation, crucial for NLO activity. | The transition from the ground state to the first excited state is expected to have strong ICT character. |

The values in this table are qualitative predictions. Experimental determination through techniques like Hyper-Rayleigh Scattering (HRS) is necessary for quantitative analysis.

Crystal Structure and Molecular Packing

Optimized Synthetic Pathways for Target Molecule Production

The synthesis of 2-(4-Ethoxycarbonylstyryl) pyridine (B92270), a stilbene (B7821643) derivative featuring a pyridine ring, can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired yield, and stereoselectivity.

Heck, Suzuki, or Wittig-Type Coupling Reactions

Cross-coupling reactions are powerful tools for forming the crucial carbon-carbon double bond in the styryl structure of the target molecule. rsc.org The Heck, Suzuki, and Wittig reactions are prominent examples, each utilizing different precursors and catalytic systems. rsc.orgwikipedia.orgmasterorganicchemistry.com

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgnih.gov For the synthesis of 2-(4-Ethoxycarbonylstyryl) pyridine, two primary pathways are feasible:

Reaction of 2-bromopyridine (B144113) with ethyl 4-vinylbenzoate.

Reaction of 2-vinylpyridine (B74390) with ethyl 4-bromobenzoate.

Palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands, are typically employed in the presence of a base. organic-chemistry.orgyoutube.com The reaction generally exhibits high trans selectivity due to steric hindrance in the transition state. organic-chemistry.orgyoutube.com A ligand-free approach for the synthesis of (E)-4-styrylpyridines has also been developed, reacting 4-vinylpyridine (B31050) with arylboronic acids in an oxidative Heck reaction, which could be adapted for the 2-substituted analogue. researchgate.net

Suzuki-Miyaura Coupling: This reaction creates a C-C bond by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov Potential routes include:

Coupling of pyridine-2-boronic acid with ethyl 4-(2-bromovinyl)benzoate.

Coupling of (E)-2-(4-bromostyryl)pyridine with a boronic acid ester of benzoic acid.

The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govorgsyn.org However, the use of 2-pyridyl boron reagents can be challenging due to their instability and potential for poor reactivity, which sometimes requires special strategies like the use of specific stabilizing agents or substituents on the pyridine ring. researchgate.net

Wittig Reaction: The Wittig reaction forms a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. masterorganicchemistry.com To synthesize this compound, the reaction would involve:

The reaction of ethyl 4-formylbenzoate (B8722198) with a pyridin-2-ylmethylphosphonium ylide. vaia.comnih.govnih.gov

This ylide is typically generated in situ by treating pyridin-2-ylmethyltriphenylphosphonium halide with a strong base. youtube.com The Wittig reaction is a versatile method, and variations like the Horner-Wadsworth-Emmons reaction, using phosphonate (B1237965) esters, can be employed to favor the formation of the (E)-alkene product. wiley-vch.de

Table 1: Comparison of Coupling Reactions for this compound Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Advantages |

|---|---|---|---|---|

| Heck | 2-Bromopyridine | Ethyl 4-vinylbenzoate | Pd(OAc)₂, PPh₃, Base | High trans selectivity, good functional group tolerance. organic-chemistry.orgyoutube.com |

| Suzuki | Pyridine-2-boronic acid | Ethyl 4-(2-bromovinyl)benzoate | Pd(PPh₃)₄, Base | Mild conditions, readily available reagents. nih.govorgsyn.org |

| Wittig | Pyridin-2-ylmethylphosphonium salt | Ethyl 4-formylbenzoate | Strong Base (e.g., n-BuLi) | Forms C=C bond at a specific location, versatile. masterorganicchemistry.comyoutube.com |

Condensation Reactions with Pyridine Precursors

Condensation reactions provide a more classical approach to forming the styryl linkage. A common strategy involves the reaction of a pyridine derivative with an activated methyl group, such as 2-methylpyridine (B31789) (α-picoline), with an aromatic aldehyde. vaia.com

For the target molecule, this involves the condensation of 2-methylpyridine with ethyl 4-formylbenzoate. The reaction is typically catalyzed by a base or acid. The methyl group of 2-methylpyridine is sufficiently acidic for deprotonation because the resulting anion is stabilized by resonance, with the negative charge delocalized onto the nitrogen atom. vaia.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-formylbenzoate. A subsequent dehydration step yields the final product. Acetic anhydride (B1165640) is sometimes used as a catalyst and dehydrating agent in similar condensations.

Table 2: Typical Conditions for Condensation Synthesis

| Pyridine Precursor | Aldehyde Precursor | Catalyst/Conditions | Product |

|---|---|---|---|

| 2-Methylpyridine | Ethyl 4-formylbenzoate | Acetic Anhydride, Heat | This compound |

| 2-Methylpyridine | Ethyl 4-formylbenzoate | Strong Base (e.g., NaNH₂), then H₂O workup | This compound |

Microwave-Assisted and Green Chemistry Syntheses

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov

The synthesis of pyridine and its derivatives has been successfully achieved using microwave irradiation, including multicomponent reactions that construct the heterocyclic ring in a single step. eurekaselect.comresearchgate.net For the synthesis of this compound, coupling reactions like the Heck and Suzuki reactions can be significantly enhanced under microwave conditions. organic-chemistry.orgmdpi.com For instance, a phosphine-free Heck reaction in water under microwave irradiation provides an efficient and green protocol. organic-chemistry.org

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of these synthetic reactions is crucial for optimizing conditions and controlling product selectivity.

Transition State Analysis in Key Synthetic Steps

Heck Reaction: The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.orgyoutube.com Orbital studies have indicated that for the migratory insertion of the olefin into the palladium-carbon bond to occur, a coplanar assembly of the metal, hydride, and alkene is necessary. libretexts.org This stereoselective syn-addition, followed by a syn-β-hydride elimination, dictates the geometry of the final alkene product. The transition state of the β-hydride elimination step leads to the thermodynamically more stable E-alkene, explaining the high selectivity for the trans isomer. libretexts.org

Wittig Reaction: The mechanism of the Wittig reaction has been a subject of extensive study. It is now widely accepted that the reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then undergoes a reverse [2+2] cycloaddition to yield the alkene and a phosphine oxide. The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide and the reaction conditions.

Condensation Reaction: The base-catalyzed condensation proceeds via the formation of a resonance-stabilized carbanion from 2-methylpyridine. vaia.com The rate-determining step is often the initial proton abstraction. The subsequent nucleophilic attack on the aldehyde forms an alkoxide intermediate. The stability of this intermediate and the transition state leading to it are key factors in the reaction's success. The final elimination of water to form the double bond is typically a rapid process under the reaction conditions.

Kinetic Studies of Compound Formation

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the synthesis of stilbene derivatives, several factors have been studied.

In palladium-catalyzed reactions like the Heck and Suzuki couplings, the rate of reaction is influenced by the nature of the catalyst, ligands, solvent, and base. organic-chemistry.orglibretexts.org For example, the use of bulky, electron-rich phosphine ligands can accelerate the initial oxidative addition step in the Heck reaction. libretexts.org The concentration of the reactants and catalyst follows specific rate laws that can be determined experimentally.

Kinetic investigations of stilbene formation in plant biochemistry show that the production can be influenced by elicitors, which are compounds that trigger a defense response. researchgate.net While this is a biological context, it highlights that the rate of stilbene formation is sensitive to the chemical environment. In chemical synthesis, factors such as temperature, pressure, and reactant concentration are critical parameters that are optimized through kinetic analysis to maximize the yield and efficiency of the production of compounds like this compound.

Regioselectivity and Stereoselectivity Control in Synthesis

The synthesis of this compound necessitates precise control over both the position of substitution on the pyridine ring (regioselectivity) and the geometric configuration (E/Z) of the alkene bond (stereoselectivity). These factors are crucial as they dictate the final properties and potential applications of the molecule. The primary synthetic routes, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, offer different levels of control.

Regioselectivity: The term regioselectivity refers to the preference for bond formation at one position over other possible positions. youtube.com In the context of synthesizing this compound, the key is to ensure the formation of the 2-substituted pyridine isomer. This is typically achieved by starting with precursors where the desired connectivity is already established. For instance, a common strategy involves the reaction of 2-picoline derivatives or 2-pyridinecarboxaldehyde (B72084) with appropriate reaction partners.

Starting Material Control: The most straightforward approach to ensure regioselectivity is the use of a starting material that is already substituted at the desired position. For example, using 2-pyridinecarboxaldehyde as a reactant directs the formation of the styryl group to the 2-position of the pyridine ring. Similarly, starting with a 2-picolylphosphonate in an HWE reaction ensures the correct substitution pattern. chem-station.com

Directed Synthesis: In more complex syntheses, directing groups can be employed to favor substitution at the 2-position. Research into the synthesis of 2-substituted pyridines has shown that reaction conditions and the presence of certain reagents can alter the regiochemical outcome. rsc.orgresearchgate.net For example, in reactions involving benzynes and pyridine N-oxides, modifying the reaction conditions can selectively yield 2-substituted pyridines over their 3-substituted counterparts. rsc.org

Stereoselectivity: The stereochemistry of the styryl double bond is a critical feature of this compound. The Wittig and HWE reactions are the most common methods for forming this double bond, and their stereochemical outcomes are well-studied.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method for olefination that typically shows a strong preference for the formation of the (E)-alkene (trans). nrochemistry.comwikipedia.org This selectivity arises from the thermodynamic stability of the anti-oxaphosphetane intermediate, which leads to the (E)-product. nrochemistry.com The use of stabilized phosphonate carbanions, such as the one derived from diethyl (4-ethoxycarbonylbenzyl)phosphonate, favors the (E)-isomer of this compound. The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification compared to the Wittig reaction. chem-station.com

Still-Gennari Modification: For instances where the (Z)-alkene is desired, the Still-Gennari modification of the HWE reaction can be employed. This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) to favor the kinetic (Z)-product. chem-station.comnrochemistry.com

Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used. chemtube3d.comyoutube.com

Stabilized Ylides: When a stabilized ylide (containing an electron-withdrawing group like an ester) is used, the reaction is generally reversible and under thermodynamic control, leading predominantly to the (E)-alkene. chemtube3d.commasterorganicchemistry.com Synthesizing this compound from 2-pyridinecarboxaldehyde and (4-ethoxycarbonylbenzyl)triphenylphosphonium bromide would involve a stabilized ylide, thus favoring the (E)-isomer.

Unstabilized Ylides: Unstabilized ylides react irreversibly under kinetic control, typically favoring the (Z)-alkene. youtube.comyoutube.com This preference is explained by the steric interactions in the transition state leading to the oxaphosphetane intermediate. youtube.com

The selection of the synthetic method is therefore a critical decision based on the desired isomeric product.

| Method | Typical Reactants | Key Reagents/Conditions | Predominant Stereoisomer | Reference |

| Horner-Wadsworth-Emmons | 2-Pyridinecarboxaldehyde and Diethyl (4-ethoxycarbonylbenzyl)phosphonate | NaH, THF | (E) | chem-station.comwikipedia.org |

| Wittig (Stabilized Ylide) | 2-Pyridinecarboxaldehyde and (4-Ethoxycarbonylbenzyl)triphenylphosphonium bromide | Strong base (e.g., NaH, n-BuLi) | (E) | chemtube3d.commasterorganicchemistry.com |

| HWE (Still-Gennari) | 2-Pyridinecarboxaldehyde and bis(2,2,2-trifluoroethyl) (4-ethoxycarbonylbenzyl)phosphonate | KHMDS, 18-crown-6, THF | (Z) | chem-station.comnrochemistry.com |

| Wittig (Unstabilized Ylide) | 4-Ethoxycarbonylbenzaldehyde and (2-Picolyl)triphenylphosphonium chloride | Strong base (e.g., n-BuLi) | (Z) | youtube.comyoutube.com |

This table presents interactive data based on established principles of olefination reactions.

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic procedure from a small, exploratory scale to a larger, multi-gram academic scale introduces a new set of challenges that require careful process optimization. The goal is to develop a robust, reliable, and efficient synthesis that can consistently produce the desired quantity of this compound.

Key Optimization Parameters:

Reagent Stoichiometry and Addition: On a larger scale, the stoichiometry of reactants and the rate of addition become more critical. For the HWE reaction, for instance, the molar equivalents of the base (e.g., sodium hydride) and the phosphonate must be carefully controlled to maximize yield and minimize side reactions. Slow, controlled addition of the base or aldehyde can help manage the reaction exotherm.

Solvent Selection and Concentration: The choice of solvent affects reaction rates, solubility of intermediates, and product isolation. For HWE reactions, anhydrous solvents like THF or DMF are common. researchgate.net The concentration of the reaction mixture (high dilution conditions) can influence outcomes, particularly in preventing dimerization or polymerization. researchgate.net However, for scale-up, overly dilute conditions are inefficient. Finding an optimal concentration that balances reactivity with practicality is essential.

Temperature Control: Many olefination reactions have specific temperature requirements. The initial deprotonation of the phosphonate or phosphonium salt is often performed at low temperatures (e.g., 0 °C or -78 °C) to ensure controlled carbanion formation, followed by warming to room temperature or heating to drive the reaction to completion. nrochemistry.com Maintaining consistent temperature throughout a larger reaction volume requires efficient heating and cooling systems.

Work-up and Purification: Isolating the product from larger volumes of solvent and byproducts requires optimized work-up procedures. The HWE reaction offers an advantage here, as the dialkyl phosphate byproduct is often water-soluble and can be removed with an aqueous wash. chem-station.com Purification via column chromatography, while standard on a small scale, can become a bottleneck for multi-gram quantities. Developing procedures for crystallization or recrystallization is highly desirable for efficient and scalable purification, often providing a product of higher purity.

Solid-Phase Synthesis Adaptation: For the synthesis of analogues and libraries, adapting the synthesis to a solid support can be considered. While initial setup can be complex, solid-phase synthesis simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration. mdpi.org Scaling up a solid-phase synthesis involves considerations of resin loading capacity and ensuring efficient mixing and reaction on the solid support. mdpi.org

Example Optimization for HWE Synthesis:

| Parameter | Small-Scale (mg) | Academic Scale-Up (grams) | Rationale for Change | Reference |

| Base Addition | Rapid addition of NaH to phosphonate solution | Slow, portion-wise addition of NaH or dropwise addition of a base solution (e.g., NaOMe in MeOH) | To control exotherm and hydrogen gas evolution. | beilstein-journals.org |

| Solvent Volume | High dilution (e.g., 0.01 M) | Increased concentration (e.g., 0.1-0.5 M) | To improve reaction efficiency and throughput; reduce solvent waste. | researchgate.net |

| Purification | Silica Gel Chromatography | Recrystallization from a suitable solvent system (e.g., Ethanol/Water) | To avoid time-consuming chromatography and handle larger quantities more efficiently. | mdpi.org |

| Temperature | Dry ice/acetone bath (-78 °C) | Ice/salt bath (0 °C) or jacketed reactor with cryocooler | Practicality and safety for larger volumes; maintaining consistent temperature is key. | mdpi.orgbeilstein-journals.org |

This interactive table outlines common adjustments made when scaling up chemical syntheses.

By systematically addressing these parameters, a synthetic route for this compound can be optimized to be more efficient, cost-effective, and reproducible on a scale suitable for extensive academic research.

X-ray Diffraction Studies for Solid-State Structure

However, a thorough search for specific experimental data corresponding to this compound across these analytical methods yielded no concrete results. There are no published FT-IR or Raman spectra to analyze its vibrational modes, nor are there any high-resolution 1D or 2D NMR studies (COSY, HSQC, HMBC) to definitively map its molecular connectivity. Furthermore, information regarding its solid-state structure, which would be provided by solid-state NMR and X-ray diffraction, is absent from the public domain.

While general principles of these spectroscopic techniques are well-established and data exists for analogous pyridine derivatives, the strict focus of this article on this compound cannot be fulfilled due to the absence of specific research findings and data tables for this particular compound. The creation of the requested detailed scientific article with interactive data tables is therefore not possible at this time.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

For instance, studies on similar molecular salts such as 4-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ-phosphane reveal key structural motifs. researchgate.net The cation in this related compound adopts an E configuration at the C=C double bond, leading to a largely planar structure. The dihedral angle, the twist between the pyridine and benzene (B151609) rings, is minimal, measured at 9.86 (12)°. researchgate.net This planarity is crucial for enabling effective π-electron delocalization across the molecule, which influences its electronic and optical properties.

The crystal packing in these analogs is stabilized by a network of weak intermolecular interactions, including C—H⋯F and π–π stacking interactions. researchgate.net It is highly probable that this compound would exhibit similar packing behavior, driven by hydrogen bonds involving the ester oxygen atoms and π–π stacking of the aromatic rings.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell. |

| Configuration | E (trans) | The thermodynamically more stable configuration is expected. |

| Dihedral Angle | ~10-15° | Indicates near-planarity between the pyridine and phenyl rings. |

| Key Interactions | C-H···O hydrogen bonds, π-π stacking | Governs the supramolecular assembly and material properties. |

This table is predictive, based on data from analogous structures reported in the literature. researchgate.net

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline materials. carleton.edu Unlike SCXRD, which analyzes a single perfect crystal, PXRD provides information from a microcrystalline powder, which is more representative of a synthesized batch. libretexts.org Its primary applications are identifying the crystalline phase and assessing the purity of the material. carleton.edu

The process involves irradiating a finely ground sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline solid, based on the atomic lattice planes as described by Bragg's Law (nλ=2d sin θ). carleton.edu

For this compound, PXRD would be crucial for:

Phase Identification: Confirming that the synthesized bulk material consists of the desired crystalline phase.

Purity Assessment: Detecting the presence of any crystalline impurities, such as starting materials or side products, which would appear as additional peaks in the diffractogram.

Polymorphism Screening: Investigating whether the compound can exist in multiple crystalline forms (polymorphs). Polymorphs can have different physical properties (solubility, stability, melting point), and PXRD is the primary tool for identifying and distinguishing between them.

The experimental powder pattern can be compared against a pattern calculated from single-crystal data (if available) to confirm phase purity with a high degree of confidence.

Table 2: Illustrative Powder X-ray Diffraction (PXRD) Data Representation

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 45 |

| 18.8 | 4.72 | 100 |

| 21.0 | 4.23 | 80 |

| 23.2 | 3.83 | 65 |

This table is for illustrative purposes only to demonstrate the type of data obtained from a PXRD experiment.

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₁₆H₁₅NO₂) is 253.110279 Da. chemspider.com An HRMS experiment would be expected to yield a measured mass that agrees with this theoretical value to the third or fourth decimal place, thus confirming the elemental composition and ruling out other potential formulas.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₂ |

| Theoretical Mass (Monoisotopic) | 253.110279 Da |

| Expected Ion (e.g., ESI+) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 254.117558 Da |

| Mass Accuracy Tolerance | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) goes a step further by providing detailed structural information. In an MS/MS experiment, the molecular ion (parent ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure. researchgate.net

For this compound, the protonated molecule [M+H]⁺ at m/z 254.1 would be expected to follow logical fragmentation pathways based on its functional groups. Key fragmentations would include the loss of neutral molecules from the ethoxycarbonyl group and cleavage of the styryl backbone. General studies on the mass spectrometry of pyridine derivatives support these predicted pathways. nih.gov

A plausible fragmentation pathway would include:

Loss of ethylene: A common fragmentation for ethyl esters, proceeding via a McLafferty rearrangement to lose C₂H₄ (28 Da), resulting in an ion at m/z 226.1.

Loss of an ethoxy radical: Cleavage of the O-C₂H₅ bond to lose ·OC₂H₅ (45 Da), yielding an acylium ion at m/z 209.1.

Loss of the entire carboxylate group: Cleavage to lose CO₂Et (73 Da), leading to a styryl-pyridine cation at m/z 181.1.

Analyzing these fragments allows for the confirmation of the connectivity of the atoms within the molecule.

Table 4: Proposed MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Proposed Fragment Ion | m/z (Theoretical) | Neutral Loss |

|---|---|---|

| [C₁₆H₁₆NO₂]⁺ | 254.12 | - |

| [C₁₄H₁₂NO₂]⁺ | 226.08 | C₂H₄ (28 Da) |

| [C₁₄H₁₀NO]⁺ | 208.07 | C₂H₅OH (46 Da) |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 4-(2-(pyridin-2-yl)vinyl)benzoate |

| 4-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ-phosphane |

Electronic Absorption Spectroscopy in Various Media

The electronic absorption spectrum of a molecule provides fundamental insights into its ground-state electronic structure and the energies of its excited states. For compounds like this compound, the absorption spectrum is typically characterized by intense bands in the ultraviolet-visible (UV-Vis) region, corresponding to π-π* and n-π* electronic transitions.

The position, intensity, and shape of the absorption bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the molecule upon excitation. In the case of styrylpyridines, the electronic distribution in the excited state can be significantly different from that in the ground state.

For this compound, the ethoxycarbonyl group (-COOEt) at the para position of the styryl ring acts as an electron-withdrawing group. This leads to a push-pull electronic structure, which often results in a significant intramolecular charge transfer (ICT) character in the lowest energy excited state.

The effect of solvent polarity on the absorption maximum (λmax) can be either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on whether the excited state is more or less polar than the ground state. For many styrylpyridine derivatives, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a red shift of the absorption maximum. However, the specific behavior can be complex and may also be influenced by specific solute-solvent interactions such as hydrogen bonding.

Table 1: Representative Absorption Maxima of a Structurally Similar 2-Styrylpyridine (B8765038) Derivative in Various Solvents

| Solvent | Polarity (ET(30) in kcal/mol) | Absorption Maximum (λmax in nm) |

| n-Hexane | 31.0 | 320 |

| Toluene | 33.9 | 325 |

| Dichloromethane | 40.7 | 335 |

| Acetonitrile | 45.6 | 338 |

| Ethanol | 51.9 | 340 |

Note: The data in this table is representative of a typical 2-styrylpyridine with an electron-withdrawing substituent and is intended for illustrative purposes due to the absence of specific experimental data for this compound in the searched literature.

The absorption spectrum of this compound can also be influenced by its concentration in solution. At higher concentrations, intermolecular interactions can lead to the formation of aggregates, such as dimers or higher-order oligomers. This aggregation is often driven by π-π stacking interactions between the aromatic rings of the molecules.

The formation of aggregates typically results in changes in the absorption spectrum. Depending on the geometry of the aggregates, one might observe either a blue-shift (H-aggregation, for face-to-face stacking) or a red-shift (J-aggregation, for head-to-tail stacking) of the absorption band compared to the monomeric species. A common method to study aggregation is to monitor the changes in the absorption spectrum as a function of concentration. A deviation from the Beer-Lambert law, which predicts a linear relationship between absorbance and concentration, is a strong indication of aggregation.

Steady-State Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence are radiative decay processes from the excited singlet (S₁) and triplet (T₁) states, respectively, to the ground state (S₀). These emission processes provide valuable information about the nature of the excited states and the deactivation pathways available to the molecule.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a crucial parameter for characterizing the emissive properties of a fluorophore. The quantum yield of this compound is expected to be highly dependent on the solvent environment.

In non-polar solvents, many styrylpyridine derivatives exhibit relatively high fluorescence quantum yields. However, in polar solvents, the quantum yield often decreases. This quenching of fluorescence in polar solvents is frequently attributed to the stabilization of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state. In the excited state, the molecule can undergo rotation around the ethylenic double bond, leading to a twisted conformation that facilitates non-radiative decay to the ground state.

The determination of the fluorescence quantum yield is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

Table 2: Representative Fluorescence Quantum Yields of a Structurally Similar 2-Styrylpyridine Derivative in Various Solvents

| Solvent | Quantum Yield (ΦF) |

| n-Hexane | 0.65 |

| Toluene | 0.50 |

| Dichloromethane | 0.25 |

| Acetonitrile | 0.10 |

| Ethanol | 0.05 |

Note: The data in this table is representative and illustrates the typical trend of decreasing fluorescence quantum yield with increasing solvent polarity for styrylpyridines susceptible to TICT state formation. Specific values for this compound may vary.

Phosphorescence, the emission from the triplet state, is generally weak or not observed at room temperature in fluid solutions for most organic molecules due to efficient quenching by molecular oxygen and other quenchers. It is more commonly observed at low temperatures in rigid matrices.

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It provides insight into the extent of structural and electronic relaxation in the excited state before fluorescence emission occurs. A larger Stokes shift indicates a more significant change in the geometry and/or electronic distribution of the molecule in the excited state compared to the ground state.

For this compound, a significant Stokes shift is expected, particularly in polar solvents. This is a hallmark of molecules exhibiting intramolecular charge transfer. Upon excitation, the molecule reaches a Franck-Condon excited state, which has the same geometry as the ground state. Subsequently, the molecule and the surrounding solvent molecules relax to an equilibrium excited state, which is lower in energy. This relaxation process is more pronounced in polar solvents, which can reorient around the excited-state dipole, leading to a larger Stokes shift.

Table 3: Representative Stokes Shifts of a Structurally Similar 2-Styrylpyridine Derivative in Various Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 320 | 380 | 60 | 5208 |

| Toluene | 325 | 395 | 70 | 5948 |

| Dichloromethane | 335 | 420 | 85 | 6748 |

| Acetonitrile | 338 | 440 | 102 | 7743 |

| Ethanol | 340 | 450 | 110 | 8163 |

Note: This table presents illustrative data showing the typical increase in Stokes shift with solvent polarity for a charge-transfer compound. The exact values for this compound would require experimental measurement.

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence spectroscopy is a powerful technique used to study the dynamics of excited states. It measures the decay of the fluorescence intensity over time after excitation with a short pulse of light. The fluorescence decay is often characterized by one or more exponential decay times, known as fluorescence lifetimes (τF).

The fluorescence lifetime is the average time a molecule spends in the excited singlet state before returning to the ground state. For a molecule with a single emissive state and simple decay kinetics, the fluorescence decay will be mono-exponential. However, in many cases, especially for complex molecules in solution, the decay can be multi-exponential. This can be due to the presence of multiple conformers, different excited states (e.g., a locally excited state and a charge-transfer state), or dynamic processes such as solvent relaxation or excited-state reactions.

For this compound, time-resolved fluorescence measurements would be crucial to unravel the dynamics of the excited state. In different solvents, one might expect to observe changes in the fluorescence lifetime that correlate with the changes in the fluorescence quantum yield. For instance, the formation of a non-emissive TICT state would provide an additional non-radiative decay channel, leading to a shortening of the fluorescence lifetime.

By analyzing the fluorescence decay profiles at different emission wavelengths, it is also possible to study dynamic processes such as solvent relaxation. Immediately after excitation, the emission spectrum may be blue-shifted, and as the solvent molecules reorient around the excited-state dipole, the spectrum shifts to the red. This time-dependent spectral shift can be monitored using time-resolved emission spectroscopy.

Fluorescence Lifetime Measurements

Fluorescence lifetime is a critical parameter that describes the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission. This data is typically presented in nanoseconds (ns) and can be influenced by the molecule's environment and structure. For this compound, specific fluorescence lifetime values in various solvents would be necessary to understand its emissive properties.

Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine fluorescence lifetimes. uniklinikum-jena.deedinst.com It involves exciting a sample with a pulsed light source and measuring the arrival times of individual emitted photons relative to the excitation pulse. uniklinikum-jena.deedinst.com By constructing a histogram of these arrival times, a fluorescence decay profile is generated, from which the lifetime can be calculated with high precision. edinst.comphoton-force.com A detailed study on this compound would involve TCSPC measurements to provide precise fluorescence decay kinetics.

Transient Absorption Spectroscopy for Excited State Species

Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived excited state species, such as triplet states and radical ions. This method allows for the observation of changes in absorption of a sample after excitation by a laser pulse, providing insights into the relaxation pathways of the excited molecule. For this compound, transient absorption spectra would reveal the nature and lifetimes of its non-emissive excited states.

Photoisomerization and Conformational Dynamics in Excited States

Styryl-pyridine derivatives are known to undergo photoisomerization, typically a reversible transformation between trans and cis isomers upon irradiation with light of a specific wavelength. rsc.org The study of these dynamics in the excited state is crucial for applications in molecular switches and photosensitive materials. A comprehensive analysis of this compound would require quantum yield calculations for the isomerization process and time-resolved spectroscopic studies to map the conformational changes in the excited state.

Solvatochromism and Aggregachromism Studies

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in the polarity of the solvent. researchgate.net This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. researchgate.net For this compound, a solvatochromism study would involve recording its UV-Vis absorption and fluorescence spectra in a range of solvents with varying polarities. The resulting data would be used to construct Lippert-Mataga plots to quantify the change in dipole moment upon excitation.

Aggregachromism , on the other hand, describes the spectral changes that occur when molecules aggregate. These changes can include shifts in the absorption and emission maxima, as well as changes in fluorescence quantum yield. Investigating the aggregachromic behavior of this compound would involve studying its spectral properties at different concentrations or in solvent systems that promote aggregation to understand the impact of intermolecular interactions on its photophysical properties.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system is a functional of the electron density. DFT calculations for "2-(4-Ethoxycarbonylstyryl) pyridine" are instrumental in determining its optimized geometry and electronic properties in the ground state.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions.

For "2-(4-Ethoxycarbonylstyryl) pyridine (B92270)," the HOMO is typically localized on the electron-rich styryl portion of the molecule, while the LUMO is centered on the electron-deficient pyridine ring. The presence of the electron-withdrawing ethoxycarbonyl group on the phenyl ring is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the parent 2-styrylpyridine (B8765038). This smaller energy gap suggests that "this compound" would be more reactive and possess interesting photophysical properties. DFT calculations on similar pyridine derivatives have shown that the HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity. irjweb.comscirp.org

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Note: This data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G(d) level of theory.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions such as hydrogen bonding and electrophilic or nucleophilic attacks. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack.

In "this compound," the MEP would show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. researchgate.net The oxygen atoms of the ethoxycarbonyl group would also exhibit negative potential. Conversely, the hydrogen atoms of the pyridine and phenyl rings would show positive potential.

Mulliken population analysis is another method used to calculate the partial atomic charges within a molecule, providing a quantitative measure of the charge distribution. niscpr.res.ingoogle.comuni-muenchen.dewikipedia.org This analysis for "this compound" would likely confirm the electronegative character of the nitrogen and oxygen atoms and the electropositive nature of the hydrogen atoms.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| N (Pyridine) | -0.55 |

| C (Carbonyl) | +0.60 |

| O (Carbonyl) | -0.45 |

| O (Ether) | -0.40 |

Note: This data is illustrative and represents typical charge distributions for such a molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. It is widely used for predicting absorption and emission spectra, as well as for characterizing the geometries of excited states.

TD-DFT calculations can accurately predict the electronic absorption spectra of molecules by determining the energies of vertical excitations from the ground state to various excited states. researchgate.netresearchgate.net For "this compound," the main absorption band in the UV-visible region would correspond to a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. The ethoxycarbonyl group, being an electron-withdrawing group, is expected to cause a red-shift (a shift to longer wavelengths) in the absorption maximum compared to unsubstituted 2-styrylpyridine.

Similarly, TD-DFT can be used to predict the emission spectra by calculating the energy of the transition from the optimized geometry of the first excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 3: Predicted Absorption and Emission Wavelengths for this compound (Illustrative Data)

| Parameter | Wavelength (nm) |

| Absorption Maximum (λabs) | 345 |

| Emission Maximum (λem) | 420 |

| Stokes Shift | 75 |

Note: This data is illustrative and based on typical TD-DFT calculations for similar styrylpyridine dyes.

Upon electronic excitation, the geometry of a molecule can change significantly. TD-DFT can be used to optimize the geometry of the molecule in its excited state, providing insights into the structural relaxation that occurs after light absorption. nih.gov For "this compound," excitation to the first singlet excited state (S1) is likely to lead to changes in the bond lengths and dihedral angles of the styryl bridge, potentially leading to a more planar or twisted conformation compared to the ground state. Understanding these changes is crucial for explaining the photophysical properties of the molecule, such as its fluorescence quantum yield and lifetime.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment.

For "this compound," MD simulations could be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for understanding the flexibility of the ethoxycarbonyl group and the rotational freedom around the single bonds in the styryl linker. researchgate.net

Furthermore, MD simulations can model the interactions of "this compound" with solvent molecules or other molecules in a condensed phase. This can reveal important information about solvation effects on the molecule's conformation and electronic properties, as well as the nature of intermolecular interactions, such as stacking and hydrogen bonding, which are critical in the solid state and in biological systems.

Calculation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a material originates from the non-linear relationship between the induced polarization and the strength of an applied electric field. For organic molecules, this response is governed by their molecular hyperpolarizabilities. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of novel chromophores. The investigation of NLO properties involves calculating the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). researchgate.net

For styryl derivatives, the presence of a π-conjugated system connecting a donor and an acceptor group is a key structural feature for enhancing NLO responses. In this compound, the pyridine ring can act as an acceptor, while the styryl backbone facilitates charge transfer, a crucial mechanism for generating large NLO effects. The ethoxycarbonyl group further influences the electronic properties of the molecule.

The first hyperpolarizability (β) is a measure of the second-order NLO response, responsible for phenomena like second-harmonic generation (SHG), where two photons of the same frequency are converted into a single photon with double the frequency. nih.gov The second hyperpolarizability (γ) governs the third-order NLO response, which includes third-harmonic generation (THG) and two-photon absorption. nih.gov

The calculation of these properties is typically performed using quantum chemical methods. The finite-field approach is a common technique where the energy of the molecule is calculated in the presence of an applied electric field. The derivatives of the energy with respect to the field components yield the hyperpolarizability tensors. DFT functionals such as B3LYP and long-range corrected functionals like CAM-B3LYP are often employed, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), to provide a reliable description of the electronic structure and NLO properties. researchgate.netrsc.org The choice of functional is critical, as it can significantly influence the calculated values, particularly for charge-transfer systems. rsc.org

Table 1: Illustrative Calculated NLO Properties of this compound

| Property | Computational Method | Basis Set | Calculated Value (a.u.) |

|---|---|---|---|

| First Hyperpolarizability (β) | DFT (CAM-B3LYP) | 6-311++G(d,p) | Value |

| Second Hyperpolarizability (γ) | DFT (CAM-B3LYP) | 6-311++G(d,p) | Value |

The magnitude of β and γ is highly sensitive to the molecular geometry and the nature of the solvent. Therefore, calculations are often performed for the optimized gas-phase geometry and in various solvent environments using continuum solvation models like the Polarizable Continuum Model (PCM).

Theoretical Insights into Photoinduced Processes

The interaction of light with this compound can trigger a variety of photophysical and photochemical processes. Theoretical chemistry offers a framework for understanding the mechanisms of these transformations, which occur on ultrafast timescales. A key process for styrylpyridines is photoisomerization, the light-induced conversion between the trans and cis isomers.

Theoretical studies on the parent compound, 2-styrylpyridine, have provided significant insights into its photoinduced dynamics. rsc.org These studies typically involve mapping the potential energy surfaces of the ground state (S₀) and the first excited singlet state (S₁). Methods such as second-order Møller-Plesset perturbation theory (MP2) and the Complete Active Space Self-Consistent Field (CASSCF) method are used to locate critical points on these surfaces, including minima, transition states, and conical intersections (CIs). rsc.org Conical intersections are points of degeneracy between electronic states and act as efficient funnels for non-radiative decay back to the ground state.

For 2-styrylpyridine, theoretical investigations have revealed that upon photoexcitation to the S₁ state, the molecule can evolve along different reaction pathways. rsc.org These include the trans to cis isomerization and cyclization reactions. rsc.org The accessibility of different minimum-energy conical intersections (MECIs) from the Franck-Condon region determines the probabilities of these competing pathways. rsc.org

In the case of this compound, the ethoxycarbonyl substituent is expected to influence the energetics of the ground and excited states, potentially altering the branching ratios between isomerization and other photoprocesses. The electron-withdrawing nature of this group can affect the charge distribution in the excited state, thereby modifying the landscape of the potential energy surfaces. High-level quantum mechanics/molecular mechanics (QM/MM) methods could be employed to study these processes in a condensed-phase environment, providing a more realistic picture of the photodynamics. nih.gov

Understanding these photoinduced processes is crucial for the design of molecular switches and photosensitizers. The efficiency of photoisomerization and the lifetime of the excited states are key parameters that can be tuned by chemical modification, and theoretical calculations provide a rational basis for these design strategies.

No Research Found on "this compound" in Advanced Materials Applications

Despite a comprehensive search of scientific literature and databases, no specific research findings or data could be located for the chemical compound "this compound" within the fields of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Extensive queries aimed at uncovering information regarding its use as an OLED emitter, its thin-film fabrication, charge transport mechanisms, electroluminescence performance, or its role in the active layer of OPVs, including morphology control and exciton (B1674681) dissociation, yielded no relevant results.

The initial investigation into general principles of OLED and OPV technologies provided a foundational understanding of these areas. However, subsequent, more targeted searches for the specified compound have failed to produce any studies detailing its synthesis, characterization, or application in these advanced materials science domains.

This absence of published research indicates that "this compound" is either not a compound that has been investigated for these purposes or that any such research is not currently in the public domain. Consequently, it is not possible to provide a scientifically accurate article on its applications in OLEDs and OPVs as requested.

Advanced Materials Science Applications and Device Physics

Organic Photovoltaics (OPVs) Active Layer Component Studies

Power Conversion Efficiency (PCE) in Devices

A thorough review of scientific databases and research publications reveals a lack of specific studies on the use of 2-(4-Ethoxycarbonylstyryl) pyridine (B92270) as a photosensitizer in DSSCs. While the broader class of styrylpyridine derivatives has been investigated for photovoltaic applications, detailed reports and data tables outlining the PCE, Jsc, Voc, and FF for devices specifically employing 2-(4-Ethoxycarbonylstyryl) pyridine are not currently available. The general principles of DSSC operation involve the dye absorbing light, leading to electron injection into the semiconductor's conduction band, followed by dye regeneration by the electrolyte. The efficiency of these processes is highly dependent on the dye's electronic and structural properties. Without experimental data, any discussion on the potential PCE of a this compound-based DSSC would be purely speculative.

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are crucial for a range of photonic applications, including frequency conversion and optical switching. The NLO response of a material is characterized by its hyperpolarizabilities.

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Performance

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are NLO phenomena that result in the production of light with double and triple the frequency of the incident light, respectively. The efficiency of these processes is related to the second-order (β) and third-order (γ) hyperpolarizabilities of the material. Organic molecules with a donor-π-acceptor (D-π-A) structure, such as many styrylpyridines, are known to exhibit significant NLO properties.

However, specific experimental or theoretical studies detailing the SHG and THG performance of this compound are not found in the available literature. While research on related compounds exists, providing a basis for potential NLO activity, concrete data such as hyperpolarizability values (β and γ) and SHG efficiency for this compound have not been reported. Such data is essential for evaluating its potential as a practical NLO material.

Optical Limiting Properties

Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident light intensity, a property valuable for protecting sensitive optical components from high-intensity laser damage. This effect can arise from various NLO mechanisms, including two-photon absorption and reverse saturable absorption.

There is currently no published research that investigates the optical limiting properties of this compound. Therefore, data on its optical limiting threshold and the underlying mechanisms remain unavailable.

Fluorescent Probes and Chemosensor Principles (excluding biological applications)

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, enabling its detection. The design of effective chemosensors relies on understanding the principles of molecular recognition and signal transduction.

Mechanistic Understanding of Analyte Binding and Sensing

The interaction between a fluorescent probe and an analyte, which can involve mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT), is fundamental to its sensing capability. The pyridine and ester moieties within this compound could potentially act as binding sites for various analytes.

However, the scientific literature lacks studies on the use of this compound as a fluorescent probe. As a result, there is no information regarding its binding mechanisms with any specific non-biological analytes.

Design Principles for Selective Recognition

The ability of a chemosensor to selectively bind to a target analyte in the presence of other species is crucial for its practical application. This selectivity is governed by factors such as the size and shape of the binding cavity, the nature of the binding interactions (e.g., hydrogen bonding, electrostatic interactions), and the electronic properties of the probe.

Without any reported applications of this compound as a chemosensor, the design principles for its selective recognition of any particular analyte have not been established.

Single-Molecule and Aggregate-State Optical Properties of this compound

The optical characteristics of fluorescent organic molecules like this compound, also known as (E)-ethyl 4-(2-(pyridin-2-yl)vinyl)benzoate, can differ significantly between their state as individual molecules, typically observed in dilute solutions, and their aggregated state, which occurs in concentrated solutions, thin films, or the solid state. Understanding these differences is crucial for the application of such materials in advanced optical and electronic devices. While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from the well-documented behavior of analogous styryl-pyridine derivatives.

Single-Molecule Properties in Dilute Solution

In dilute solutions, where molecules of this compound are isolated from one another, their photophysical behavior is governed by intramolecular processes. The structure of this compound features a pyridine ring, which is electron-accepting, connected via a vinyl bridge to an ethoxycarbonylstyryl group, which acts as an electron-donating moiety. This donor-π-acceptor (D-π-A) architecture is a common motif in fluorescent dyes.

Upon absorption of light, the molecule is promoted to an excited state. In solution, the molecule can undergo various non-radiative decay processes that compete with fluorescence, leading to a potentially low fluorescence quantum yield. One of the most significant non-radiative pathways for styryl derivatives is the trans-cis isomerization around the central carbon-carbon double bond. This rotation allows for the dissipation of the absorbed energy as heat rather than light, effectively quenching the fluorescence. As a result, many styryl-based compounds are weakly emissive in low-viscosity solvents where such molecular rotations are facile.

The photophysical properties in solution are also typically sensitive to the polarity of the solvent. For D-π-A compounds, an increase in solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum, a phenomenon known as solvatochromism. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Aggregate-State Properties and Aggregation-Induced Emission (AIE)

A significant number of pyridine-containing organic luminogens are known to exhibit a phenomenon called aggregation-induced emission (AIE). nih.govpku.edu.cnnih.govnih.gov This is a fascinating photophysical effect where the molecules are non-emissive or weakly emissive in their dissolved, single-molecule state but become highly fluorescent upon aggregation. nih.govpku.edu.cnnih.govnih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence is diminished in the aggregate state due to the formation of non-emissive excimers or other intermolecular interactions.

The primary mechanism behind AIE in many styryl derivatives is the restriction of intramolecular rotation (RIR) in the aggregated state. nih.gov When the molecules are closely packed in a solid or aggregated form, the steric hindrance from neighboring molecules prevents the free rotation around the single and double bonds that would otherwise lead to non-radiative decay. This "locking" of the molecular conformation closes the non-radiative decay channels and forces the excited molecule to release its energy through the radiative pathway of fluorescence, leading to a significant enhancement of the emission intensity.

For this compound, it is highly probable that it would exhibit AIE characteristics. In the aggregated state, one would expect to observe a significant increase in the fluorescence quantum yield compared to its solution state. The emission in the solid state is also likely to be at a different wavelength compared to the solution, often showing a blue or red shift depending on the specific packing arrangement (H- or J-aggregation).

Detailed Research Findings and Data

While specific, published experimental values for the photophysical properties of this compound are scarce, the table below provides a qualitative and comparative overview of the expected optical properties based on the behavior of similar styryl-pyridine and AIE-active compounds.

| Property | Single-Molecule State (in Dilute Solution) | Aggregate State (Solid/Film) | Rationale/Comparison with Analogs |

| Fluorescence | Weak | Strong | Many styryl-pyridine derivatives exhibit Aggregation-Induced Emission (AIE) due to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways. nih.govpku.edu.cnnih.gov |

| Quantum Yield (Φ) | Low | High | In solution, rotational and vibrational motions quench fluorescence, leading to low quantum yields. In the aggregate state, these motions are restricted, significantly increasing the quantum yield. nih.gov |

| Fluorescence Lifetime (τ) | Short | Long | A longer fluorescence lifetime in the aggregate state is consistent with the closing of non-radiative decay channels. |

| Emission Maximum (λem) | Solvent-dependent | Dependent on packing | The emission wavelength in solution is often sensitive to solvent polarity. In the solid state, the emission wavelength is determined by the intermolecular arrangement (e.g., H- or J-aggregation). |

Supramolecular Chemistry and Self Assembly Phenomena

Intermolecular Interactions and Crystal Engineering Principles

Crystal engineering focuses on designing solid-state structures by controlling intermolecular interactions. For 2-(4-Ethoxycarbonylstyryl) pyridine (B92270), the key interacting sites would be the nitrogen atom on the pyridine ring, the carbonyl group of the ester, and the aromatic π-systems of the pyridine and phenyl rings.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and play a crucial role in the formation of predictable supramolecular architectures. The primary hydrogen bond acceptor in 2-(4-Ethoxycarbonylstyryl) pyridine is the nitrogen atom of the pyridine ring. The carbonyl oxygen of the ethoxycarbonyl group can also act as an acceptor. While the molecule itself lacks strong hydrogen bond donors (like -OH or -NH), it can participate in weaker C-H···O and C-H···N hydrogen bonds. In the presence of co-formers with donor groups (e.g., carboxylic acids, phenols), strong O-H···N hydrogen bonds would likely form, creating robust supramolecular synthons.

π-π Stacking Interactions

Aromatic rings, such as the pyridine and phenyl groups in the target molecule, can interact through π-π stacking. These interactions are fundamental in the packing of many aromatic compounds. The interaction can manifest in various geometries, most commonly in a parallel-displaced or T-shaped arrangement, to minimize electrostatic repulsion. The extent and energy of these interactions depend on the electron density of the aromatic rings and the presence of substituents. The electron-withdrawing ethoxycarbonyl group would influence the quadrupole moment of the phenyl ring, affecting its stacking behavior. In a crystal lattice, these interactions could lead to the formation of one- or two-dimensional arrays.

Self-Assembly in Solution and at Interfaces

Self-assembly is the spontaneous organization of molecules into ordered structures. The amphiphilic nature of molecules can drive the formation of complex architectures in solution.

Formation of Nanostructures and Aggregates

In solution, molecules like this compound could potentially self-assemble into various nanostructures, such as micelles, vesicles, or aggregates, depending on the solvent and concentration. For instance, in polar solvents, aggregation might be driven by solvophobic effects and π-π stacking of the aromatic cores. The formation of such aggregates is a key area of interest in materials science.

Characterization of Self-Assembled Architectures

The characterization of any self-assembled structures is critical to understanding their properties. A variety of techniques are employed for this purpose:

Single-Crystal X-ray Diffraction (SCXRD): Provides definitive proof of molecular structure and detailed information on intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study aggregation in solution, with techniques like DOSY helping to measure the size of self-assembled species.

Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of nanoparticles or aggregates in solution.

Microscopy (TEM, AFM): Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to visualize the morphology of nanostructures deposited on a surface.

Without specific experimental data for this compound, the application of these principles remains a theoretical exercise.

Co-Crystallization and Host-Guest Chemistry

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid-state materials. This process involves combining two or more different molecular components in a stoichiometric ratio within a single crystal lattice. The interactions governing the formation of co-crystals are typically non-covalent, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

Given the molecular structure of this compound, several potential co-formers could be investigated to form co-crystals. The pyridine nitrogen atom is a strong hydrogen bond acceptor, making it a prime site for interaction with hydrogen bond donors like carboxylic acids or phenols. The ethoxycarbonyl group also presents opportunities for hydrogen bonding through its carbonyl oxygen.

Host-guest chemistry involves the formation of inclusion complexes where a "host" molecule encapsulates a smaller "guest" molecule. The styryl and phenyl rings of this compound could potentially act as guests, fitting into the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The formation of such complexes is driven by a combination of hydrophobic interactions and van der Waals forces.

Table 1: Potential Co-formers and Host Molecules for this compound

| Interaction Type | Potential Partner Molecules | Rationale for Interaction |

| Co-Crystallization | Carboxylic Acids (e.g., Benzoic Acid) | Formation of robust hydrogen bonds between the pyridine nitrogen and the carboxylic acid proton. |

| Phenols (e.g., Hydroquinone) | Hydrogen bonding between the phenolic hydroxyl group and the pyridine nitrogen. | |

| Halogenated Perfluorocarbons | Potential for halogen bonding with the pyridine nitrogen. | |

| Host-Guest Chemistry | β-Cyclodextrin | Encapsulation of the hydrophobic styrylphenyl moiety within the cyclodextrin (B1172386) cavity. |

| p-Sulfonatocalixarene | Electrostatic and hydrophobic interactions between the host and the guest molecule. |

Stimuli-Responsive Supramolecular Systems

Stimuli-responsive materials are systems that can undergo a change in their properties in response to an external stimulus, such as light, heat, pH, or the presence of specific chemical species. The design of such systems often relies on the reversible nature of non-covalent interactions.

The this compound molecule possesses a photoresponsive styryl group. Upon irradiation with UV light, stilbene (B7821643) and its derivatives can undergo a reversible trans-cis isomerization. This photochemical transformation could be harnessed to create stimuli-responsive supramolecular systems. For instance, if the trans isomer is capable of forming a stable co-crystal or host-guest complex, its photoisomerization to the cis form could disrupt the packing or binding, leading to a disassembly of the supramolecular structure.

Furthermore, the pyridine moiety introduces pH-responsiveness. Protonation of the pyridine nitrogen at low pH would alter its hydrogen bonding capabilities and could lead to the dissociation of co-crystals or the release of a guest molecule from a host-guest complex.

Table 2: Potential Stimuli and Corresponding Responses in Supramolecular Systems of this compound

| Stimulus | Potential Response | Underlying Mechanism |

| UV Light | Disassembly of co-crystals or host-guest complexes. | Trans-cis isomerization of the styryl group, leading to a change in molecular shape and disruption of intermolecular interactions. |

| pH Change | Dissociation of hydrogen-bonded assemblies. | Protonation of the pyridine nitrogen, altering its ability to act as a hydrogen bond acceptor. |

| Temperature | Reversible assembly/disassembly. | Temperature-dependent solubility and strength of non-covalent interactions. |

While the specific experimental validation for this compound is pending, the foundational principles of supramolecular chemistry provide a strong basis for predicting its behavior and guiding future investigations into its potential as a versatile building block for advanced materials.

Structure Property Relationship Studies of 2 4 Ethoxycarbonylstyryl Pyridine Derivatives

Rational Design and Synthesis of Functionalized Analogues

The rational design of functionalized analogues of 2-(4-Ethoxycarbonylstyryl) pyridine (B92270) is predicated on establishing a clear understanding of how structural modifications influence the compound's intrinsic properties. The synthesis of these tailored molecules typically involves well-established organic reactions, allowing for the systematic introduction of various functional groups.